molecular formula C10H10BrClO5S B2825753 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid CAS No. 2344685-13-6

3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid

Cat. No.: B2825753
CAS No.: 2344685-13-6
M. Wt: 357.6
InChI Key: RPEQAMPGCWTSQF-UHFFFAOYSA-N
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Description

“3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid” is a chemical compound with the CAS number 2344685-13-6 . It has a molecular weight of 357.6 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10BrClO5S/c1-17-8-5-7 (11)6 (2-3-10 (13)14)4-9 (8)18 (12,15)16/h4-5H,2-3H2,1H3, (H,13,14) . This indicates that the compound has a bromine atom, a chlorine atom, a sulfonyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propanoic acid group.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 357.6 g/mol .

Scientific Research Applications

Green Chemistry and Ether Cleavage

Research led by Boovanahalli et al. (2004) explored the application of ionic liquid halide nucleophilicity for the cleavage of ethers, highlighting a green protocol for regenerating phenols from ethers. This study is significant for understanding the potential of using similar compounds in environmentally friendly chemical processes. The methodology demonstrated not only the effectiveness of ionic liquids in demethylation reactions but also its potential for broader applications in green chemistry, specifically in the regeneration of phenols from aryl alkyl ethers using bromide ions in ionic liquid form (Boovanahalli, Kim, & Chi, 2004).

Photodynamic Therapy and Cancer Treatment

A study by Pişkin et al. (2020) introduced new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base for photodynamic therapy (PDT). These compounds, related to 3-(2-Bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid by their bromophenol structures, were shown to have high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT. The research underscores the importance of structural modifications in developing more efficient photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Material Science and Polymer Chemistry

Trejo-Machin et al. (2017) investigated the use of phloretic acid (a compound structurally similar to this compound) as a renewable building block for the enhancement of reactivity towards benzoxazine ring formation. This study provides insight into the application of naturally occurring phenolic compounds in material science, offering a sustainable alternative to conventional phenol-based reactions in polymer chemistry. The findings open up new avenues for the development of bio-based materials with potential applications in various industries (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Natural Product Chemistry and Marine Biology

Zhao et al. (2004) discovered new bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to this compound. These derivatives were examined for their bioactivity, demonstrating the ongoing interest in marine natural products as sources of novel chemical entities with potential pharmaceutical applications. Although the compounds in this study were found inactive against several human cancer cell lines and microorganisms, the research highlights the diversity of natural products and their potential utility in drug discovery (Zhao, Fan, Wang, Li, Shang, Yang, Xu, Lü, & Shi, 2004).

Properties

IUPAC Name

3-(2-bromo-5-chlorosulfonyl-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO5S/c1-17-8-5-7(11)6(2-3-10(13)14)4-9(8)18(12,15)16/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEQAMPGCWTSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CCC(=O)O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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